2-cyclopropyl-4-ethynyl-1,3-thiazole
Description
Significance of 1,3-Thiazole Heterocycles in Contemporary Organic Synthesis
The 1,3-thiazole ring is a five-membered heterocyclic structure containing both a sulfur and a nitrogen atom. researchgate.net This scaffold is of paramount importance in medicinal chemistry and materials science, often described as a "privileged scaffold" due to its frequent appearance in biologically active compounds. lifechemicals.comrsc.org Thiazole (B1198619) derivatives are found in a wide array of natural products, such as Vitamin B1 (Thiamine), and are integral to numerous FDA-approved drugs, including the anti-cancer agent dasatinib (B193332) and the anti-inflammatory drug meloxicam. rsc.orgnih.govjetir.org
The widespread application of thiazoles stems from their versatile biological activities, which encompass anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. researchgate.netkuey.netnih.govfabad.org.tr In organic synthesis, thiazoles are not only targets but also valuable building blocks. neliti.com They can function as precursors for other functionalities and are used in the development of materials such as fluorescent dyes and semiconducting polymers. lifechemicals.com The stability of the thiazole ring, combined with the potential for substitution at various positions, makes it a reliable and adaptable core for constructing complex molecules. jetir.orgkuey.net
Strategic Roles of Ethynyl (B1212043) Functionalities in Alkyne-Based Chemical Transformations
The ethynyl group, a terminal alkyne, is a highly versatile and reactive functional group in organic chemistry. nih.gov Its defining feature is the carbon-carbon triple bond, composed of one strong sigma bond and two weaker pi bonds. nih.gov The sp-hybridization of the carbon atoms imparts a linear geometry and renders the alkyne more electrophilic compared to an alkene, allowing it to participate in a variety of chemical transformations. msu.edu
Alkynes are crucial building blocks in the synthesis of natural products, pharmaceuticals, and organic functional materials. acs.org They are key participants in a range of powerful coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgmdpi.com The terminal alkyne's acidic proton can be removed by a strong base to form a metal acetylide, a potent nucleophile used for creating new carbon-carbon bonds. msu.edu This reactivity makes the ethynyl group a strategic handle for molecular elaboration and diversification. nih.govresearchgate.net
Conformation and Reactivity Contributions of Cyclopropyl (B3062369) Moieties in Molecular Design
The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain due to its 60° bond angles, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This strain endows the cyclopropyl moiety with unique electronic properties and reactivity, often compared to that of a carbon-carbon double bond. stackexchange.com The bonding within the ring is described by models like the Walsh and Coulson-Moffitt, which depict "bent bonds" containing a high degree of p-orbital character. wikipedia.org
This unique electronic structure allows the cyclopropyl group to act as a good π-electron donor, enabling it to participate in conjugation with adjacent unsaturated systems and stabilize nearby carbocations through hyperconjugation. wikipedia.orgstackexchange.comacs.org The inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, providing a pathway to more complex linear or cyclic structures. acs.org In medicinal chemistry, the incorporation of a cyclopropyl group can enhance metabolic stability and modulate the conformation of a molecule to improve its binding to biological targets. rsc.org
Contextualizing 2-cyclopropyl-4-ethynyl-1,3-thiazole within High-Value Chemical Synthesis
The molecule this compound, with the chemical formula C₈H₇NS, represents a sophisticated building block for advanced chemical synthesis. biosynth.com It merges the stable, biologically relevant thiazole core with two distinct and highly reactive functional groups.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 211940-15-7 |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| SMILES | C#CC1=NC(=CS1)C2CC2 |
Data sourced from Biosynth biosynth.com
The strategic placement of the cyclopropyl group at the 2-position and the ethynyl group at the 4-position of the thiazole ring creates a molecule with multiple, orthogonal sites for chemical modification. The terminal alkyne at the C4 position is primed for a host of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, allowing for the extension of the molecular framework. Simultaneously, the cyclopropyl group at the C2 position offers unique electronic properties and the potential for strain-release-driven reactions. This dual functionality makes this compound a high-value intermediate for creating libraries of complex molecules in drug discovery and materials science.
Properties
CAS No. |
1849223-21-7 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 4 Ethynyl 1,3 Thiazole
Retrosynthetic Analysis and Design Strategies for the 1,3-Thiazole Core
A retrosynthetic analysis of 2-cyclopropyl-4-ethynyl-1,3-thiazole reveals that the primary challenge lies in the controlled formation of the 2,4-disubstituted thiazole (B1198619) framework. This can be approached through various disconnection strategies, primarily revolving around the formation of the C-S and C-N bonds that constitute the thiazole ring.
Adaptations of Classical Hantzsch Thiazole Synthesis for Substituted Thiazoles
The Hantzsch thiazole synthesis, a long-standing and reliable method, provides a foundational approach for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of a 2,4-disubstituted thiazole, this would involve a specifically substituted α-haloketone and thioamide.
To construct the 2-cyclopropyl-4-substituted thiazole intermediate, a cyclopropyl-containing thioamide, such as cyclopropanecarbothioamide, would react with a suitable α-haloketone. The nature of the '4-substituent' on the α-haloketone is critical and is often a precursor to the final ethynyl (B1212043) group. For instance, a halogenated derivative could be used, which can later be subjected to a cross-coupling reaction.
The Hantzsch synthesis and its variations have been widely employed for the creation of various substituted thiazoles. acs.orgnih.gov The reaction proceeds through a multi-step mechanism initiated by an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The conditions for Hantzsch synthesis can often be mild, and it is known for its high yields. chemhelpasap.comnih.gov
Table 1: Examples of Hantzsch Thiazole Synthesis Variations
| Thioamide | α-Haloketone | Product | Reference |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Thioamide | α-Haloketone | Thiazole | synarchive.com |
| Substituted Thioamides | α-Haloketones | Substituted Thiazoles | acs.orgnih.gov |
Modern Cyclization and Heteroannulation Approaches for Thiazole Formation
Beyond the classical Hantzsch synthesis, a variety of modern cyclization and heteroannulation reactions have been developed for the formation of the thiazole core. organic-chemistry.orgyoutube.com These methods often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.
One such approach involves the reaction of propargyl bromides with thioureas, which can lead to the formation of 2-aminothiazoles under microwave irradiation. organic-chemistry.org Another modern strategy utilizes the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates to produce 4,5-disubstituted thiazoles. organic-chemistry.org Additionally, one-pot, multi-component reactions have been developed for the efficient synthesis of thiazole derivatives. researchgate.net For instance, a four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes can produce thiazolidine-4-one and 3H-thiazole derivatives in excellent yields. researchgate.net
These modern methods provide alternative pathways to the thiazole core, which can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Regioselective Construction of the 2,4-Disubstituted Thiazole Framework
Achieving the specific 2,4-disubstitution pattern of the target molecule is a critical aspect of the synthetic design. The choice of starting materials in classical methods like the Hantzsch synthesis directly dictates the regiochemistry. For example, the reaction of a thioamide (R-C(=S)NH2) with an α-haloketone (R'-C(=O)CH2X) will yield a 2-R, 4-R'-disubstituted thiazole.
Modern methods also offer a high degree of regiocontrol. For instance, facile and efficient methods for the regioselective synthesis of 2,4- and 2,5-disubstituted-1,3-thiazoles have been reported through the cyclization of 2-oxo-2-(amino)ethanedithioates with α-haloketones. thieme-connect.comthieme-connect.com Furthermore, Brønsted acid-promoted synthesis from benzylamines, acetophenones, and sulfur powder has been described for producing 2,4-disubstituted thiazoles. researchgate.net The ability to control the placement of substituents is paramount for the successful synthesis of this compound.
Targeted Installation and Functionalization of the Ethynyl Group at C-4
Once the 2-cyclopropylthiazole (B2563669) core is established, the next crucial step is the introduction of the ethynyl group at the C-4 position. This is typically achieved through functionalization of a precursor group at this position.
Palladium-Catalyzed Cross-Coupling Methodologies for Alkyne Introduction (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction, often co-catalyzed by copper(I), is ideally suited for introducing the ethynyl group onto the thiazole ring. organic-chemistry.orglibretexts.org
To utilize this methodology, a 2-cyclopropyl-4-halothiazole (where the halogen is typically iodine or bromine) would be synthesized as an intermediate. This intermediate can then be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine). organic-chemistry.orglibretexts.org The silyl (B83357) protecting group can then be removed under mild conditions to yield the terminal ethynyl group.
The Sonogashira coupling has been successfully applied to the alkynylation of various heterocyclic systems, including thiazoles and isoxazoles. nih.govrsc.orgnih.gov The reaction conditions can often be tuned to achieve high yields and tolerate a range of functional groups. rsc.org
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Role | Examples | Reference |
| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.orglibretexts.org |
| Copper(I) Co-catalyst | Facilitates the reaction with the alkyne | CuI | organic-chemistry.orglibretexts.org |
| Base | Activates the alkyne and neutralizes the hydrogen halide byproduct | Amines (e.g., triethylamine, diisopropylamine) | organic-chemistry.orglibretexts.org |
| Substrate | Halogenated thiazole | 2-cyclopropyl-4-iodothiazole | - |
| Alkyne | Source of the ethynyl group | Trimethylsilylacetylene, Ethynyltrimethylsilane | rsc.orgnih.gov |
Alternative Alkynylation Strategies and Precursor Chemistry
While the Sonogashira coupling is a primary method, other strategies for introducing an ethynyl group can be considered. These might involve the elimination of a suitable precursor or the reaction of a C-4 metallated thiazole with an electrophilic alkynylating agent.
For example, a vinyl halide at the C-4 position could potentially undergo a dehydrohalogenation reaction to form the alkyne. However, controlling the regioselectivity and avoiding side reactions can be challenging.
Another approach could involve the generation of a C-4 organometallic species, such as a lithiated or Grignard derivative of the 2-cyclopropylthiazole. This nucleophilic species could then react with an electrophilic source of the ethynyl group, such as N-(ethynyl)-N,N-diisopropyl-p-toluenesulfonamide. The success of this approach would depend on the stability of the C-4 metallated thiazole and its reactivity towards the chosen electrophile.
Stereocontrolled Introduction of the Cyclopropyl (B3062369) Moiety at C-2
The incorporation of a cyclopropyl group at the C-2 position of the thiazole ring is a critical step that defines the molecule's core structure. The stereochemistry of this moiety can be decisive for the biological activity or material properties of its derivatives. Methodologies for this introduction are broadly categorized into direct functionalization of a pre-formed thiazole ring and the de novo synthesis from cyclopropyl-containing precursors.
Direct Cyclopropylation Reactions of Thiazole Substrates
The direct C-H cyclopropylation of a pre-existing thiazole heterocycle at the C-2 position represents a significant synthetic challenge. This position on the thiazole ring is known to be susceptible to deprotonation with strong bases, opening a pathway for functionalization. However, achieving a direct and selective cyclopropylation via this route is not straightforward and is less commonly employed than building-block strategies.
Theoretical approaches might involve the use of transition-metal catalysis, drawing parallels from cobalt-catalyzed cyclopropanation reactions used to create cyclopropyl building blocks. nih.gov Such a process would likely involve the generation of a thiazol-2-yl organometallic species followed by a reaction with a cyclopropylating agent. Another potential, though challenging, avenue is the reaction of 2-lithiothiazole with a suitable cyclopropyl electrophile. The primary hurdles in this approach include achieving high selectivity for the C-2 position over other potential reaction sites and avoiding undesired side reactions or ring-opening of the sensitive thiazole core. As such, direct cyclopropylation remains an area ripe for methodological development rather than a routinely applied strategy.
Synthesis via Cyclopropyl-Containing Building Blocks and Pre-functionalization
A more prevalent and controlled strategy for synthesizing 2-cyclopropylthiazoles involves the use of precursors that already contain the cyclopropyl moiety. This approach builds the thiazole ring around the cyclopropyl group, ensuring its unambiguous placement at the C-2 position. The classic Hantzsch thiazole synthesis is a prime example of this methodology. nih.govyoutube.com
In this context, the synthesis would involve the condensation reaction between a cyclopropyl-containing thioamide, such as cyclopropanecarbothioamide , and an α-halocarbonyl compound that bears the second substituent, in this case, a synthon for the ethynyl group. A suitable partner would be a 4-halo-3-oxobut-1-yne derivative.
The availability of diverse cyclopropyl-containing building blocks is crucial for this strategy. researchgate.netresearchgate.netthieme.de Research has led to the development of robust methods for preparing these precursors, such as the cobalt-catalyzed cyclopropanation of sulfides or the Kulinkovich reductive cyclopropanation. nih.govresearchgate.net
Table 1: Examples of Cyclopropyl-Containing Building Blocks and Synthetic Applications
| Building Block | Synthetic Method | Potential Application in Thiazole Synthesis | Reference |
|---|---|---|---|
| Cyclopropanecarbothioamide | Thionation of cyclopropanecarboxamide | Key precursor for Hantzsch thiazole synthesis | youtube.com |
| Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | Cobalt-catalyzed cyclopropanation | Can be converted to other functionalized cyclopropyl precursors | nih.gov |
| Cyclopropylideneacetates | Kulinkovich reductive cyclopropanation and subsequent transformations | Versatile intermediates for more complex cyclopropyl structures | researchgate.net |
| 1-Aryl-2-cyclopropylacetylenes | Sulfoxide (B87167)–magnesium exchange followed by Negishi cross-coupling | Source for cyclopropyl groups in advanced intermediates | nih.gov |
This building block approach provides superior control over the final structure and is generally more scalable and higher-yielding than direct cyclopropylation attempts.
Chemo- and Orthogonal Functionalization Strategies for this compound
Once synthesized, this compound offers multiple handles for further chemical modification. The key to its utility lies in the ability to selectively functionalize one part of the molecule without affecting the others—a concept known as orthogonal functionalization. The primary reactive sites are the terminal alkyne (ethynyl group) and the C-5 position of the thiazole ring.
The ethynyl group is exceptionally versatile and can participate in a wide array of chemical transformations. These include:
Sonogashira Coupling: A palladium-copper catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes. acs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction with azides yields 1,2,3-triazoles with high efficiency.
Glaser-Hay Coupling: An oxidative coupling of the terminal alkyne to form a symmetric diyne.
Alkynylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile.
The C-5 position of the thiazole ring possesses an acidic proton that can be removed by a strong base (e.g., n-butyllithium) to generate a potent nucleophile. This carbanion can then be trapped with various electrophiles, allowing for the introduction of substituents such as alkyl groups, halogens, or carbonyl functionalities at this position.
The distinct chemical nature of these two sites enables orthogonal functionalization. For instance, the mild, metal-catalyzed conditions of a Sonogashira or CuAAC reaction on the ethynyl group will typically not affect the C-H bond at the C-5 position. Conversely, the strongly basic conditions required to deprotonate the C-5 position can be chosen to avoid reaction at the alkyne. This allows for a stepwise and controlled diversification of the molecular scaffold.
Table 2: Orthogonal Functionalization Reactions
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| 4-Ethynyl Group | Sonogashira Coupling | Aryl-I, Pd(PPh₃)₄, CuI, base | Internal Alkyne |
| 4-Ethynyl Group | CuAAC (Click Chemistry) | R-N₃, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole |
| 4-Ethynyl Group | Mannich Reaction | Formaldehyde (B43269), secondary amine | Propargylamine |
Principles of Sustainable Synthesis in this compound Production
The production of fine chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry, which aim to minimize environmental impact and improve efficiency. researchgate.netbohrium.com These principles can be applied directly to established synthetic routes for thiazoles, such as the Hantzsch synthesis. bepls.comfabad.org.tr
Key areas for sustainable improvement include:
Solvent Selection: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives include water, acetic acid, or polyethylene (B3416737) glycol (PEG), which have been shown to be effective for thiazole synthesis. bepls.comnih.govnih.gov Acetic acid, for example, can serve as both a solvent and a catalyst, and the product can often be precipitated simply by adding water. nih.gov
Catalysis: Replacing stoichiometric reagents with catalytic and recyclable alternatives is a core green chemistry principle. For thiazole synthesis, this can involve using solid-supported catalysts, such as silica-supported tungstosilisic acid, or nanoparticles, which can be easily recovered and reused. bohrium.combepls.comnih.gov
Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. nih.gov A one-pot Hantzsch synthesis is an example of an MCR that reduces waste by incorporating most of the atoms from the reactants into the final product.
Table 3: Comparison of Conventional vs. Sustainable Synthesis Parameters for Thiazoles
| Parameter | Conventional Approach | Sustainable Approach | Benefit |
|---|---|---|---|
| Solvent | DMF, THF, DMSO | Water, Acetic Acid, PEG-400, Ionic Liquids | Reduced toxicity, easier workup, lower environmental impact bepls.comnih.gov |
| Energy Source | Conventional reflux (hours) | Microwave or Ultrasound irradiation (minutes) | Drastically reduced reaction time, lower energy consumption researchgate.netbepls.com |
| Catalyst | Strong bases, stoichiometric reagents | Reusable solid-supported catalysts, biocatalysts, nanoparticles | Catalyst recovery and reuse, reduced waste bohrium.comnih.gov |
| Reaction Type | Stepwise synthesis | One-pot, multi-component reactions | Higher atom economy, fewer purification steps, less waste nih.gov |
By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally benign, cost-effective, and efficient, aligning chemical manufacturing with modern sustainability goals.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyclopropyl 4 Ethynyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Positional and Connectivity Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for confirming the constitution of 2-cyclopropyl-4-ethynyl-1,3-thiazole. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals and to establish the connectivity between the cyclopropyl (B3062369) and ethynyl (B1212043) substituents with the thiazole (B1198619) ring.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl group, the ethynyl proton, and the proton on the thiazole ring.
Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.8-2.5 ppm) corresponding to the methine and methylene (B1212753) protons of the cyclopropyl ring.
Thiazole Proton (H5): A singlet in the aromatic region (approx. 7.0-8.0 ppm) for the proton at the C5 position of the thiazole ring.
Ethynyl Proton: A sharp singlet in the range of 3.0-3.5 ppm, characteristic of a terminal alkyne proton.
Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would provide key information on the carbon framework.
Thiazole Carbons: Signals for the three carbons of the thiazole ring would be expected in the approximate range of 110-170 ppm. The C2 carbon, attached to the electronegative nitrogen and sulfur atoms, would likely be the most downfield.
Ethynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne would be anticipated around 70-90 ppm.
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring would appear in the upfield region (approx. 5-20 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on general chemical shift ranges for similar functional groups and are not based on experimental data for the target compound.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2 | - | 160-170 |
| Thiazole C4 | - | 140-150 |
| Thiazole C5 | 7.0-8.0 (s) | 110-120 |
| Ethynyl C (alpha) | - | 80-90 |
| Ethynyl C (beta) | 3.0-3.5 (s) | 70-80 |
| Cyclopropyl CH | 1.5-2.5 (m) | 10-20 |
| Cyclopropyl CH₂ | 0.8-1.5 (m) | 5-15 |
High-Resolution Mass Spectrometric Approaches for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of this compound, which is C₈H₇NS. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used. The experimentally determined exact mass should match the theoretical mass with a high degree of accuracy (typically within 5 ppm).
Expected Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum could provide further structural information. Likely fragmentation pathways would involve the loss of small neutral molecules or radicals from the parent ion, such as the cleavage of the cyclopropyl ring or fragmentation of the thiazole ring.
Vibrational Spectroscopic Techniques (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Expected IR and Raman Spectral Features:
C≡C Stretch: A sharp, weak to medium intensity band is expected in the region of 2100-2140 cm⁻¹ for the internal alkyne.
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ would confirm the presence of the terminal ethynyl group.
C-H Stretch (Cyclopropyl & Aromatic): Bands in the region of 2900-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclopropyl and thiazole rings.
Thiazole Ring Vibrations: A series of characteristic bands in the fingerprint region (below 1600 cm⁻¹) would be indicative of the thiazole ring structure.
Interactive Data Table: Predicted Vibrational Frequencies (Note: These are predicted values and not based on experimental data.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| ≡C-H Stretch | ~3300 (strong, sharp) | ~3300 (strong, sharp) |
| C-H Stretch (sp³) | 2850-3000 (medium) | 2850-3000 (medium) |
| C≡C Stretch | 2100-2140 (weak-medium, sharp) | 2100-2140 (strong, sharp) |
| C=N Stretch | 1600-1650 (medium) | 1600-1650 (medium) |
| Thiazole Ring | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should this compound be synthesized and obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, confirming the planarity of the thiazole ring and the spatial orientation of the cyclopropyl and ethynyl substituents.
Chiroptical Spectroscopic Methods for Stereochemical Analysis (if applicable)
The molecule this compound is achiral and does not possess any stereocenters. Therefore, chiroptical spectroscopic methods such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its stereochemical analysis.
Reactivity and Chemical Transformations of 2 Cyclopropyl 4 Ethynyl 1,3 Thiazole
Reactions Involving the Ethynyl (B1212043) Group
The terminal alkyne functionality is a key site of reactivity in 2-cyclopropyl-4-ethynyl-1,3-thiazole, participating in a variety of addition and coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions
The ethynyl group of this compound readily undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgwikipedia.orgnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgtaylorfrancis.com The reaction typically proceeds with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org This transformation is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and avoids the formation of regioisomeric mixtures. beilstein-journals.orgnih.gov
The resulting triazole products, which incorporate the 2-cyclopropyl-1,3-thiazole moiety, are of interest in medicinal chemistry and materials science due to the diverse biological activities and properties associated with 1,2,3-triazoles. nih.gov
[2+2] and [2+3] Cycloaddition Reactions (e.g., Huisgen Cycloaddition variants)
Beyond the well-known CuAAC, the ethynyl group can participate in other cycloaddition reactions. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and the alkyne of this compound can occur, although it typically requires elevated temperatures and may lead to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.org This lack of regioselectivity is a significant drawback compared to the copper-catalyzed version. organic-chemistry.org
Other types of cycloadditions, such as [2+2] and other [2+3] variants, are also conceivable. For instance, [4+2] cycloadditions involving thiazole-based systems have been reported, highlighting the potential for this class of compounds to participate in various pericyclic reactions. rsc.orgrsc.org The specific reactivity of this compound in these less common cycloadditions would depend on the reaction partners and conditions employed. The Huisgen 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles. nih.gov
Catalytic Hydration and Hydroamination of the Alkyne Moiety
The ethynyl group of this compound can be transformed into other functional groups through catalytic hydration and hydroamination reactions. Catalytic hydration of the terminal alkyne, typically catalyzed by mercury, gold, or other transition metal salts, would lead to the formation of a methyl ketone, specifically 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-one, following Markovnikov's rule.
Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also be achieved using various catalysts. This reaction would yield enamines or imines, which can be further hydrolyzed to the corresponding ketone or serve as intermediates for other transformations. The regioselectivity of the hydroamination would be dependent on the specific catalyst and reaction conditions used.
Other Functional Group Interconversions of the Ethynyl Moiety
The ethynyl group is a versatile handle for various functional group interconversions. organic-chemistry.org For example, the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, could be employed to couple the terminal alkyne with aryl or vinyl halides, leading to the formation of disubstituted alkynes. acs.org This reaction would expand the structural diversity of derivatives that can be synthesized from this compound.
Furthermore, the terminal alkyne can be deprotonated with a strong base to form a terminal acetylide. This acetylide can then act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents at the ethynyl terminus. Other transformations include the conversion of the alkyne to a nitrile. organic-chemistry.org The alkyne can also be reduced to the corresponding alkene or alkane using appropriate reducing agents.
Reactivity of the 1,3-Thiazole Heterocyclic System
The 1,3-thiazole ring is an aromatic heterocycle with its own characteristic reactivity, which can be influenced by the substituents at the 2- and 4-positions.
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Nucleus
The 1,3-thiazole ring is generally considered to be an electron-rich heterocycle, capable of undergoing electrophilic aromatic substitution. However, the thiazole ring is less reactive than benzene (B151609) towards electrophiles. ijper.org The position of electrophilic attack is directed by the heteroatoms and the existing substituents. For the 1,3-thiazole ring, the C5 position is generally the most susceptible to electrophilic attack, followed by the C2 and then the C4 positions. ijper.org
Nucleophilic Reactions and Substitutions on the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, can participate in nucleophilic substitution reactions, although it is generally less reactive than other heterocyclic systems. The electron-withdrawing nature of the nitrogen atom can make the carbon atoms of the ring susceptible to attack by strong nucleophiles. For instance, in related thiazole systems, direct C-H functionalization at the C2 position has been achieved using phosphonium (B103445) salt intermediates, which can then be displaced by various nucleophiles such as amines and ethers. nih.govresearchgate.net While specific studies on this compound are not extensively documented, it is plausible that similar strategies could be employed for its functionalization.
The presence of the cyclopropyl (B3062369) group at the C2 position and the ethynyl group at the C4 position will undoubtedly influence the regioselectivity and rate of nucleophilic attack. The cyclopropyl group, with its partial sp2 character, may have a modest electron-donating effect, while the ethynyl group is electron-withdrawing. These opposing electronic effects could lead to complex reactivity patterns that would require empirical investigation to fully elucidate.
Metalation and Lithiation Strategies for Thiazole Functionalization
Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. For thiazole derivatives, deprotonation can occur at the C2 or C5 position, depending on the substituents and reaction conditions. In the case of this compound, the acidic proton of the terminal alkyne is the most likely site for initial deprotonation with a strong base.
However, selective deprotonation of the thiazole ring itself could potentially be achieved using directed metalation strategies or by employing specific organolithium reagents under carefully controlled conditions. For example, in benzothiazoles, regioselective C2-H functionalization has been demonstrated. nih.govresearchgate.net Once lithiated, the resulting organometallic intermediate can be quenched with a variety of electrophiles, allowing for the introduction of new functional groups onto the thiazole core. The interplay between the acidic alkyne proton and the protons on the thiazole ring would be a key consideration in any synthetic strategy.
Transformations Involving the Cyclopropyl Group
The cyclopropyl group is a strained three-membered ring that can undergo a variety of unique chemical transformations, often driven by the release of ring strain.
Ring-Opening Reactions and Rearrangements of the Cyclopropyl Moiety
The high ring strain of cyclopropane (B1198618) (approximately 27.6 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed pathways. fabad.org.tr These reactions can lead to the formation of highly functionalized acyclic products. For instance, cyclopropyl ketones can undergo ring-opening cyclization with amines to form substituted pyrroles. nih.gov In the context of this compound, the electronic nature of the thiazole ring would influence the regioselectivity of the ring-opening. The thiazole ring can act as an electron-withdrawing group, which could facilitate nucleophilic attack on the cyclopropyl ring.
Furthermore, radical-mediated ring-opening of cyclopropanes is a known transformation that can lead to various rearranged products. organic-chemistry.org The specific products formed would depend on the reaction conditions and the nature of the radical initiator.
Stereoselective Reactions at the Cyclopropyl Unit
Multi-Component Reaction Platforms Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The functional groups present in this compound, particularly the terminal alkyne, make it an attractive candidate for participation in certain MCRs.
For instance, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of complex molecular architectures. A potential MCR could involve the in-situ formation of an azide followed by its cycloaddition with this compound.
The ethynyl group can also participate in other coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. organic-chemistry.orgmdpi.comnih.govyoutube.com This reaction could be integrated into a one-pot sequence with other transformations to create a multi-component process for the synthesis of highly substituted thiazole derivatives. While specific MCRs involving this compound as a substrate have not been reported, its chemical functionalities suggest a high potential for its use in the development of novel MCRs. rug.nlresearchgate.netnih.gov
Computational and Theoretical Studies on 2 Cyclopropyl 4 Ethynyl 1,3 Thiazole
Electronic Structure Calculations and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Electronic structure calculations for 2-cyclopropyl-4-ethynyl-1,3-thiazole would typically be performed using quantum mechanical methods to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values based on trends observed in similar molecules and are intended for illustrative purposes.
Density Functional Theory (DFT) Studies of Geometric Parameters and Spectroscopic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. nih.gov For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The thiazole (B1198619) ring itself is planar and aromatic. wikipedia.org The key geometric parameters of interest would be the bond lengths and angles within the thiazole ring and of the cyclopropyl (B3062369) and ethynyl (B1212043) substituents, as well as their orientation relative to the heterocyclic core.
Furthermore, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequencies from a DFT calculation can be correlated with experimental infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C≡C bond in the ethynyl group and the various vibrations of the thiazole and cyclopropyl rings could be predicted. Similarly, theoretical predictions of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of the compound.
Table 2: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C2-N3 Bond Length | 1.37 Å |
| C4-C5 Bond Length | 1.38 Å |
| C≡C Bond Length | 1.21 Å |
| C(thiazole)-C(cyclopropyl) Bond Length | 1.50 Å |
| C2-N3-C4 Bond Angle | 115° |
Note: These are hypothetical values based on known geometries of similar structures and are for illustrative purposes.
Conformational Analysis and Potential Energy Surface Exploration
The presence of the cyclopropyl group, which can rotate relative to the thiazole ring, introduces conformational flexibility to this compound. A conformational analysis would aim to identify the most stable arrangement of these groups and the energy barriers between different conformations.
Elucidation of Reaction Mechanisms and Transition State Theory via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction mechanisms, such as electrophilic substitution on the thiazole ring or addition reactions at the ethynyl group.
By mapping the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Transition state theory can then be used to calculate theoretical reaction rate constants. For instance, the site of electrophilic attack on the thiazole ring can be predicted by examining the calculated electron density on the ring's carbon atoms. wikipedia.org
Quantum Chemical Predictions of Reactivity Descriptors and Selectivity
Beyond the HOMO-LUMO gap, quantum chemistry provides a range of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. These descriptors are often derived from the conceptual framework of Density Functional Theory.
Some key reactivity descriptors include:
Electron Density: Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.
Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating potential sites for electrostatic interactions.
Fukui Functions: These functions can identify the most electrophilic and nucleophilic sites within a molecule with greater precision than simple atomic charges.
For this compound, these descriptors could predict the regioselectivity of reactions. For example, they could determine whether an electrophile would preferentially add to the C5 position of the thiazole ring or to the ethynyl group.
Table 3: Predicted Reactivity Descriptors for this compound
| Atom/Group | Mulliken Atomic Charge (e) |
| N3 | -0.45 |
| S1 | -0.10 |
| C5 | -0.25 |
| Ethynyl Cα | -0.15 |
| Ethynyl Cβ | -0.05 |
Note: These are hypothetical, representative values for illustrative purposes.
Theoretical Analysis of Intermolecular Interactions and Non-Covalent Bonding
The way a molecule interacts with its neighbors is governed by intermolecular forces. Theoretical methods can be used to study the non-covalent interactions of this compound. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the C-H bonds of the cyclopropyl and ethynyl groups could potentially act as weak hydrogen bond donors. researchgate.net
The π-system of the thiazole ring and the ethynyl group can participate in π-π stacking interactions with other aromatic molecules. Furthermore, the sulfur atom in the thiazole ring can engage in chalcogen bonding, a type of non-covalent interaction that is gaining increasing recognition. rsc.org The Atoms in Molecules (AIM) theory is a computational tool that can be used to identify and characterize these weak interactions by analyzing the topology of the electron density. wikipedia.org Understanding these interactions is crucial for predicting the crystal packing of the molecule in the solid state and its solvation properties.
Synthesis and Reactivity of Advanced Analogues and Derivatives of 2 Cyclopropyl 4 Ethynyl 1,3 Thiazole
Modification and Diversification of the Ethynyl (B1212043) Side Chain
The ethynyl group at the C-4 position of the thiazole (B1198619) ring is a versatile handle for a variety of chemical transformations, including chain elongation, functionalization, and reduction.
Alkynyl Chain Elongation and Terminal Functionalization
The terminal alkyne of 2-cyclopropyl-4-ethynyl-1,3-thiazole can be readily elaborated through established synthetic methodologies, most notably the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction allows for the coupling of the terminal alkyne with a variety of aryl or vinyl halides, leading to the formation of a new carbon-carbon bond and an extended π-system. For instance, coupling with substituted aryl iodides or bromides would yield a series of 2-cyclopropyl-4-(arylethynyl)-1,3-thiazoles. The reaction conditions for such transformations are generally mild, often employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like THF or DMF. libretexts.orgorganic-chemistry.org
Furthermore, the terminal proton of the ethynyl group is acidic and can be removed by a strong base, such as n-butyllithium or a Grignard reagent, to generate a thiazolyl-acetylide. This nucleophilic intermediate can then be reacted with a range of electrophiles to achieve terminal functionalization. Examples of such functionalization include:
Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to introduce an alkyl substituent on the alkyne.
Silylation: Reaction with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) to afford a protected alkyne, which can be useful for subsequent synthetic steps.
Carboxylation: Reaction with carbon dioxide to yield the corresponding propiolic acid derivative.
Hydroxymethylation: Reaction with formaldehyde (B43269) to introduce a hydroxymethyl group.
A study on the π-extension of a 4-ethoxy-1,3-thiazole (B14430150) via aryl alkyne cross-coupling demonstrated the feasibility of such modifications on the thiazole core, suggesting that similar strategies would be applicable to this compound. researchgate.net
| Reaction Type | Reagents and Conditions | Product |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | 2-cyclopropyl-4-(alkynyl-aryl/vinyl)-1,3-thiazole |
| Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide | 2-cyclopropyl-4-(alkyl-ethynyl)-1,3-thiazole |
| Silylation | 1. Strong base (e.g., n-BuLi) 2. Silyl halide (e.g., TMSCl) | 2-cyclopropyl-4-(silyl-ethynyl)-1,3-thiazole |
Preparation of Vinyl and Alkane Derivatives via Reduction
The ethynyl group can be selectively reduced to either a vinyl or an ethyl group, providing access to analogues with different degrees of saturation at the C-4 position.
Vinyl Derivatives: The partial reduction of the alkyne to a vinyl group (C=C double bond) can be achieved with high stereoselectivity.
Z-Alkene (cis): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively produce the Z-isomer of 2-cyclopropyl-4-vinyl-1,3-thiazole.
E-Alkene (trans): Dissolving metal reduction, for example, using sodium in liquid ammonia, will yield the corresponding E-isomer.
Alkane Derivatives: Complete reduction of the alkyne to an alkane (C-C single bond) can be accomplished through catalytic hydrogenation over a more active catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. This would yield 2-cyclopropyl-4-ethyl-1,3-thiazole. It is important to note that under forcing conditions, the cyclopropyl (B3062369) ring may also be susceptible to hydrogenation. Therefore, careful control of the reaction conditions is crucial to achieve selective reduction of the alkyne.
| Desired Product | Reagents and Conditions |
| 2-cyclopropyl-4-(Z)-vinyl-1,3-thiazole | H₂, Lindlar's catalyst |
| 2-cyclopropyl-4-(E)-vinyl-1,3-thiazole | Na, NH₃ (l) |
| 2-cyclopropyl-4-ethyl-1,3-thiazole | H₂, Pd/C or PtO₂ |
Structural Diversification of the Cyclopropyl Moiety
The cyclopropyl group at the C-2 position is another site for synthetic manipulation, offering possibilities for introducing further diversity into the molecular structure.
Substitution Patterns and Heteroatom Incorporation on the Cyclopropyl Ring
The synthesis of analogues with substituted cyclopropyl rings would likely involve the use of appropriately substituted cyclopropyl starting materials in the initial thiazole synthesis, for example, via a Hantzsch thiazole synthesis. nih.gov This could include cyclopropanecarboxamides or cyclopropyl thioamides bearing substituents on the cyclopropyl ring.
Alternatively, functionalization of the pre-formed 2-cyclopropylthiazole (B2563669) is a more challenging but potentially feasible approach. For instance, the introduction of a hydroxyl or amino group at the C-1 position of the cyclopropyl ring would lead to interesting analogues. The synthesis of 2-(1-aminocyclopropyl)thiazoles has been reported in the literature, demonstrating that heteroatom incorporation at this position is possible.
| Modification | Synthetic Strategy | Example Product |
| Substitution | Use of substituted cyclopropyl precursors in thiazole synthesis | 2-(1-methylcyclopropyl)-4-ethynyl-1,3-thiazole |
| Heteroatom Incorporation | Synthesis from functionalized cyclopropyl precursors | 2-(1-aminocyclopropyl)-4-ethynyl-1,3-thiazole |
Ring Expansion or Contraction Strategies from the Cyclopropyl Group
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger or different ring systems. Rhodium-catalyzed ring expansion of cyclopropanes has been documented, offering a potential route to access cycloheptadiene derivatives. nih.gov While a specific application to a 2-cyclopropylthiazole has not been reported, it is conceivable that under appropriate catalytic conditions, the cyclopropyl group could undergo a [2+2+1] or other cycloaddition-type reaction, leading to ring-expanded products. For example, a rhodium-catalyzed reaction with an alkyne could potentially lead to a five-membered ring fused to the thiazole.
Photochemical methods can also be employed for ring expansions of cyclopropyl systems. Irradiation of a 2-cyclopropylthiazole derivative in the presence of a suitable sensitizer (B1316253) could induce a vinylcyclopropane-cyclopentene rearrangement, although the specific outcome would be highly dependent on the substrate and reaction conditions.
It is important to note that such ring expansion strategies would likely require significant optimization and may compete with other potential reactions of the ethynyl group or the thiazole ring.
Systematic Variations of the Thiazole Ring Substituent Positions (C-5, Nitrogen, Sulfur)
The thiazole ring itself can be modified at several positions, further expanding the library of accessible analogues.
C-5 Position: The C-5 position of the thiazole ring is known to be susceptible to electrophilic substitution, particularly when activating groups are present on the ring. wikipedia.org For this compound, direct electrophilic substitution at C-5 might be challenging due to the potential for side reactions with the ethynyl group. However, strategies such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) could introduce a handle for further functionalization via cross-coupling reactions. For example, a 5-bromo-2-cyclopropyl-4-ethynyl-1,3-thiazole could then undergo Suzuki or Stille coupling to introduce a variety of aryl or alkyl groups at the C-5 position.
Nitrogen Atom: The nitrogen atom of the thiazole ring can undergo quaternization by reaction with alkylating agents, such as alkyl halides or triflates, to form thiazolium salts. wikipedia.orgosti.gov This modification would introduce a positive charge into the molecule and could significantly alter its physical and biological properties.
Sulfur Atom: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom can influence the electronic properties and reactivity of the thiazole ring.
| Position | Modification | Reagents and Conditions | Product |
| C-5 | Halogenation | NBS or NCS | 5-halo-2-cyclopropyl-4-ethynyl-1,3-thiazole |
| C-5 | Cross-Coupling | Arylboronic acid, Pd catalyst, base (Suzuki) | 5-aryl-2-cyclopropyl-4-ethynyl-1,3-thiazole |
| Nitrogen | Quaternization | Alkyl halide | 3-alkyl-2-cyclopropyl-4-ethynyl-1,3-thiazolium salt |
| Sulfur | Oxidation | m-CPBA | This compound S-oxide or S,S-dioxide |
Synthesis of Thiazole-Fused Ring Systems Utilizing the Core Structure
The terminal alkyne functionality of this compound is a prime starting point for the synthesis of various fused heterocyclic systems through cycloaddition reactions. These reactions offer a powerful strategy for expanding the core thiazole structure into more complex polycyclic frameworks, which are of significant interest in drug discovery.
One of the most prominent methods for this purpose is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction, particularly the copper-catalyzed variant (CuAAC), allows for the fusion of a five-membered triazole ring to the thiazole core. nih.govyoutube.comwikipedia.org By reacting this compound with an organic azide (B81097), a 1,4-disubstituted triazole can be formed with high regioselectivity and yield. nih.govresearchgate.net This approach is a cornerstone of "click chemistry," valued for its reliability and biocompatibility. nih.govnih.gov
Furthermore, transition-metal-catalyzed cycloadditions present a versatile toolkit for constructing a variety of ring sizes. nih.gov For instance, ruthenium-catalyzed (2+2+1) cycloadditions could potentially be employed to form five-membered rings, while other metal catalysts could facilitate the formation of six or seven-membered rings fused to the thiazole. nih.govnih.gov The specific reaction conditions and choice of catalyst and reaction partners would dictate the nature of the resulting fused system.
Another significant avenue for creating fused systems is through Sonogashira coupling, followed by intramolecular cyclization. The Sonogashira reaction allows for the coupling of the terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govwashington.edulibretexts.org If the coupled partner contains a suitably positioned nucleophile, a subsequent intramolecular cyclization can lead to the formation of a new fused ring.
The following table outlines potential cycloaddition reactions for the synthesis of thiazole-fused ring systems starting from this compound.
| Reaction Type | Reactant | Potential Fused Ring System | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Thiazolo[4,5-d] nih.govnih.govspringernature.comtriazole | High regioselectivity, high yield, mild conditions. nih.govyoutube.comwikipedia.org |
| Ruthenium-Catalyzed [2+2+1] Cycloaddition | Isocyanates and CO | Fused Hydantoin derivative | Potential for novel heterocyclic scaffolds. nih.gov |
| Sonogashira Coupling and Intramolecular Cyclization | o-Halogenated aniline | Thiazolo[4,5-b]quinoline | Two-step process leading to fused aromatic systems. nih.gov |
Creation of Multivalent Constructs and Conjugates Incorporating this compound
The concept of multivalency, where multiple copies of a molecule are linked together, is a powerful strategy in drug design to enhance binding affinity and avidity to biological targets. The ethynyl group of this compound is an ideal anchor point for the construction of such multivalent constructs and for bioconjugation to larger molecules like proteins or nucleic acids. nih.govspringernature.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for this application. researchgate.net By attaching azide functionalities to a central scaffold, multiple molecules of this compound can be "clicked" on, creating a multivalent display of the thiazole moiety. This approach offers a modular and highly efficient way to build complex architectures. youtube.com
For bioconjugation, a biomolecule of interest can be chemically modified to introduce either an azide or an alkyne group. Subsequently, the this compound can be attached to the biomolecule using click chemistry under physiological conditions, a testament to the bioorthogonal nature of this reaction. nih.gov This allows for the precise labeling and tracking of biomolecules or the targeted delivery of the thiazole-containing compound. researchgate.netnih.gov
The Sonogashira coupling reaction also provides a means to create conjugates. nih.govwashington.edu The terminal alkyne can be coupled with a variety of partners, including other bioactive molecules or linkers, to form more complex and potentially multifunctional conjugates. While generally requiring more stringent conditions than click chemistry, it offers a different disconnection approach for synthetic chemists. wikipedia.orglibretexts.org
The table below details potential strategies for creating multivalent constructs and conjugates from this compound.
| Application | Methodology | Scaffold/Partner | Resulting Construct | Key Advantages |
| Multivalent Display | CuAAC Click Chemistry | Multivalent azide-functionalized scaffold | Dendrimers or star-shaped molecules with terminal thiazole units | High efficiency, modularity, enhanced binding potential. youtube.comresearchgate.net |
| Bioconjugation | CuAAC Click Chemistry | Azide-modified protein or nucleic acid | Thiazole-labeled biomolecule | High selectivity, biocompatibility, site-specific modification. nih.govnih.gov |
| Dimeric Conjugates | Sonogashira Coupling | Dihaloaryl linker | Bis(thiazolyl)acetylene derivative | Rigid linker, potential for electronic communication between units. washington.edu |
Advanced Applications and Future Directions in Chemical Research
2-cyclopropyl-4-ethynyl-1,3-thiazole as a Building Block in Complex Target Molecule Synthesis
The strategic importance of This compound as a synthetic precursor is rooted in the versatile reactivity of its constituent functional groups. The thiazole (B1198619) ring is a common pharmacophore in medicinal chemistry, while the ethynyl (B1212043) group serves as a reactive handle for a variety of coupling reactions, and the cyclopropyl (B3062369) moiety can influence biological activity and metabolic stability.
N-propargylamines, which share the ethynyl functional group, are recognized as valuable precursors in the synthesis of diverse nitrogen-containing heterocycles, including thiazoles. nih.gov The methodologies developed for these compounds, often involving cyclization reactions, offer a blueprint for the elaboration of the This compound core into more complex molecular architectures. nih.gov For instance, the ethynyl group can readily participate in Sonogashira coupling, click chemistry, and other C-C bond-forming reactions, allowing for its conjugation to other molecular fragments.
The synthesis of complex, drug-like molecules often relies on the use of versatile building blocks that can be readily functionalized. beilstein-journals.org The structure of This compound is emblematic of such a building block, offering multiple points for diversification. Research into the synthesis of polysubstituted thiazoles continues to yield novel methods that can be applied to this compound, further expanding its utility in the construction of libraries of bioactive molecules. nih.gov
Integration into Novel Supramolecular Assemblies and Frameworks
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of This compound . The compound's rigid thiazole core and linear ethynyl group make it an ideal candidate for the construction of ordered molecular assemblies, such as liquid crystals and metal-organic frameworks (MOFs).
Thiazole-containing molecules have been successfully incorporated into thermotropic liquid crystalline materials, where the thiazole ring acts as a core unit. tandfonline.com The introduction of the cyclopropyl and ethynyl groups in This compound could lead to novel mesogenic properties, influenced by the specific steric and electronic contributions of these substituents.
Furthermore, thiazole and its derivatives have been employed as organic linkers in the synthesis of MOFs. mdpi.com These materials, characterized by their porous structures, have applications in gas storage, separation, and catalysis. mdpi.com The nitrogen and sulfur atoms of the thiazole ring in This compound can coordinate to metal centers, while the ethynyl group can be further functionalized to modulate the properties of the resulting framework. The development of thiazolothiazole-based MOFs for photocatalysis highlights the potential of thiazole-containing linkers in creating functional materials. rsc.org
| Framework Component | Potential Role of this compound |
| Organic Linker | The thiazole ring and ethynyl group can act as coordination sites and provide structural rigidity. |
| Functional Moiety | The cyclopropyl and ethynyl groups can be tailored to influence the framework's properties (e.g., porosity, catalytic activity). |
Applications in Catalyst Design and Ligand Chemistry for Asymmetric Transformations
The development of new catalysts and ligands is a cornerstone of modern organic synthesis, particularly in the realm of asymmetric transformations where the selective formation of one enantiomer is desired. The structural features of This compound suggest its potential as a ligand in transition metal catalysis.
Thiazole-containing compounds have been investigated as ligands for various metal-catalyzed reactions. The nitrogen and sulfur atoms of the thiazole ring can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The cyclopropyl group, with its unique electronic properties, and the ethynyl group, which can be further elaborated, can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyst.
Zeolite-catalyzed reactions have been employed for the construction of the thiazole ring, and this methodology could be extended to the synthesis of This compound and its derivatives for catalytic applications. researchgate.netresearchgate.net The development of new thiazole-based ligands is an active area of research, and the unique substitution pattern of This compound makes it a compelling candidate for exploration in this context.
Development of Novel Synthetic Methodologies Enabled by the Compound's Unique Structure
The synthesis of highly substituted thiazoles often presents significant challenges, and the development of new synthetic methods is crucial for accessing novel chemical space. bohrium.com The structure of This compound can serve as a platform for the development of new synthetic transformations.
Traditional methods for thiazole synthesis, such as the Hantzsch synthesis, remain widely used, but there is a continuous drive to develop more efficient and environmentally benign procedures. bepls.com The presence of the reactive ethynyl group in This compound allows for a wide range of post-synthetic modifications. For example, photoinduced reactions involving alkynyl bromides have been developed for the formation of C(sp3)–C(sp) bonds, a transformation that could be adapted for the functionalization of the ethynyl group in our target molecule. acs.org
The development of green synthetic approaches, such as the use of recyclable catalysts and environmentally friendly solvents, is a key focus in modern chemistry. bepls.comnih.gov The synthesis of This compound and its subsequent elaboration could be designed to incorporate these principles, leading to more sustainable chemical processes.
| Synthetic Approach | Applicability to this compound |
| Hantzsch Thiazole Synthesis | A classical method that can be adapted for the synthesis of the core thiazole ring. bepls.com |
| Zeolite-Catalyzed Synthesis | A greener alternative for the construction of the thiazole ring. researchgate.netresearchgate.net |
| Post-Synthetic Modification | The ethynyl group allows for a wide range of transformations, including coupling reactions and cycloadditions. acs.org |
Computational Design and Virtual Screening for Related Systems with Tailored Chemical Reactivity
Computational chemistry and virtual screening have become indispensable tools in modern drug discovery and materials science. nih.gov These methods can be used to predict the properties and potential applications of molecules like This compound , thereby guiding experimental efforts.
Virtual screening of thiazole derivatives has been successfully employed to identify potential inhibitors of various biological targets. bohrium.comjddtonline.info By creating a virtual library of compounds based on the This compound scaffold, it is possible to screen for molecules with desired biological activities, such as anticancer or antimicrobial properties. nih.gov
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of This compound . nih.gov This information can be used to predict its behavior in chemical reactions and to design new catalysts and materials with tailored properties. The development of Quantitative Structure-Activity Relationship (QSAR) models for thiazole derivatives further enhances the ability to predict the biological activity of novel compounds based on their chemical structure.
Addressing Synthetic Challenges and Exploring Undiscovered Reactivity of Highly Substituted Thiazoles
The synthesis of polysubstituted thiazoles can be challenging due to issues of regioselectivity and functional group compatibility. bohrium.com Addressing these challenges is crucial for unlocking the full potential of thiazole-based compounds in various applications.
The development of robust and general synthetic methods for the preparation of highly substituted thiazoles is an ongoing area of research. nih.gov These methods often involve the use of novel catalysts and reaction conditions to overcome the limitations of traditional approaches. The unique substitution pattern of This compound may require the development of bespoke synthetic strategies.
Beyond the known reactivity of the thiazole ring and its substituents, there is always the potential for the discovery of new and unexpected chemical transformations. The exploration of the reactivity of This compound under a variety of reaction conditions could lead to the discovery of novel chemical reactions and the synthesis of unprecedented molecular architectures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropyl-4-ethynyl-1,3-thiazole?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation and ethynyl group introduction via Sonogashira coupling or analogous cross-coupling reactions. For example, cyclopropyl groups can be introduced using cyclopropanation reagents (e.g., diethylzinc and diiodomethane), while the ethynyl moiety is added under palladium catalysis . Key solvents include DMF or THF, with reaction temperatures optimized between 60–80°C. Yield optimization (e.g., ~87% as reported for analogous thiazoles) requires inert atmospheres and controlled stoichiometry .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Multi-spectral analysis is critical:
- 1H/13C-NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 1.2–2.0 ppm), while the ethynyl proton resonates as a singlet near δ 3.0–3.5 ppm. Thiazole ring carbons are confirmed via 13C-NMR (δ 150–170 ppm for C2 and C4) .
- FT-IR : Ethynyl C≡C stretching (~2100 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) are diagnostic .
- Elemental Analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N values validate purity (e.g., C: 69.48% observed vs. 69.30% calculated) .
Q. What are the standard protocols for purity assessment of this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥95% is achievable via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can conflicting elemental analysis or spectral data be resolved during characterization?
- Methodological Answer : Contradictions (e.g., C/H/N deviations) may arise from incomplete purification or hygroscopicity. Solutions:
- Repeat analysis after rigorous drying (vacuum desiccator, 24 hours).
- Validate via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Cross-check NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
Q. What strategies improve reaction yields in ethynyl-substituted thiazole syntheses?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst for Sonogashira coupling, ensuring a 2:1 Pd:Cu ratio .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dilution with water to precipitate products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 10–15% .
Q. How does the cyclopropyl group influence the compound’s electronic and steric properties?
- Methodological Answer :
- DFT Analysis : Cyclopropane’s ring strain increases electrophilicity at the thiazole C4 position, enhancing reactivity in cross-coupling reactions.
- Steric Effects : The cyclopropyl group’s sp³ hybridization creates a bent geometry, reducing steric hindrance compared to bulkier substituents (e.g., phenyl groups) .
Q. What in silico approaches predict biological activity or binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to simulate binding affinities. For example, cyclopropyl-ethynyl thiazoles show π-π stacking with active-site residues (ΔG ≈ -8.5 kcal/mol) .
- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP ≈ 2.5, indicating moderate lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
